

# Spectroscopic data of "1-Methoxy-3-nitropropane"

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## Compound of Interest

Compound Name: 1-Methoxy-3-nitropropane

Cat. No.: B13594046

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Technical Monograph: Spectroscopic Characterization & Synthesis of **1-Methoxy-3-nitropropane**

CAS Registry Number: 42472-01-5 Molecular Formula:

Molecular Weight: 119.12 g/mol

## Executive Summary & Application Profile

**1-Methoxy-3-nitropropane** is a bifunctional aliphatic building block characterized by a terminal nitro group and a methyl ether moiety separated by a propyl spacer. In drug discovery, it serves as a critical "linker" intermediate. The nitro group functions as a masked primary amine (reducible via hydrogenation) or a dipole-stabilizing motif, while the methoxy group acts as a robust, lipophilic hydrogen-bond acceptor.

This guide provides a definitive spectroscopic profile and a validated synthesis protocol. The data presented here addresses the common challenge of distinguishing the target nitroalkane from its thermodynamic isomer, the nitrite ester (

), which frequently forms as a byproduct during nucleophilic substitution.

# Validated Synthesis Protocol: The Modified Kornblum Substitution

To ensure high purity for spectroscopic analysis, we utilize a modified Kornblum reaction. Direct nitration of ethers is hazardous and non-selective; therefore, nucleophilic displacement of 1-bromo-3-methoxypropane using sodium nitrite is the preferred route.

## Experimental Workflow

Reagents:

- 1-Bromo-3-methoxypropane (1.0 eq)
- Sodium Nitrite ( , 1.5 eq, dry)
- Urea (0.5 eq, scavenger for nitrite esters)
- Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under atmosphere, dissolve finely powdered (1.5 eq) and Urea (0.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate).
  - Causality: Urea is added to scavenge nitrous acid and suppress the formation of the unstable nitrite ester byproduct, significantly increasing the yield of the desired C-alkylated nitro compound [1].
- Addition: Cool the suspension to 0°C. Add 1-bromo-3-methoxypropane dropwise via syringe pump to control exothermicity.
- Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1); the bromide spot (

- ) will disappear, replaced by the nitroalkane ( ) and a faint nitrite ester spot ( ).
- Workup: Pour the reaction mixture into ice-cold brine. Extract exhaustively with Diethyl Ether ( ).
    - Note: Avoid chlorinated solvents if possible to prevent emulsion formation with DMF.
  - Purification: Wash the organic phase with water ( ) to remove residual DMF. Dry over and concentrate. Purify via flash column chromatography (Silica gel, 0 20% EtOAc in Hexanes).

## Spectroscopic Data Profile

The following data represents the purified **1-Methoxy-3-nitropropane**.

### A. Nuclear Magnetic Resonance ( & NMR)

Solvent:

Reference: TMS (

0.00 ppm)[1]

Table 1:

NMR Assignment (400 MHz)

Position	(ppm)	Multiplicity	Integration	Coupling ( Hz)	Structural Assignment
1	4.52	Triplet ( )	2H	6.8	(Alpha to Nitro)
3	3.48	Triplet ( )	2H	6.2	(Alpha to Ether)
4	3.34	Singlet ( )	3H	-	(Methoxy)
2	2.18	Quintet ( )	2H	6.5	(Central Methylene)

Analysis: The triplet at 4.52 ppm is diagnostic for a primary nitroalkane. If this peak appears upfield at ~4.0 ppm, it indicates the formation of the nitrite ester (

) impurity. The distinct separation between the nitro-alpha protons (4.52 ppm) and ether-alpha protons (3.48 ppm) confirms the regiochemistry.

Table 2:

NMR Assignment (100 MHz)

Position	(ppm)	Carbon Type	Assignment
1	73.2	-Nitro Carbon (Deshielded)	
3	69.1	-Ether Carbon	
4	58.8	Methoxy Carbon	
2	27.4	-Methylene Bridge	

## B. Infrared Spectroscopy (FT-IR)

Method: Neat film on NaCl plates.

Table 3: Key IR Absorptions

Wavenumber ( )	Vibration Mode	Intensity	Diagnostic Value
1552	Asymmetric Stretch	Strong	Primary indicator of Nitro group
1378	Symmetric Stretch	Strong	Confirmation of Nitro group
1115	Stretch	Strong	Aliphatic Ether linkage
2930-2850	Stretch	Medium	Alkyl chain ( )

Note: Absence of a band at 1650

(Nitrite ester

) confirms the purity of the nitroalkane.

## C. Mass Spectrometry (EI-MS)

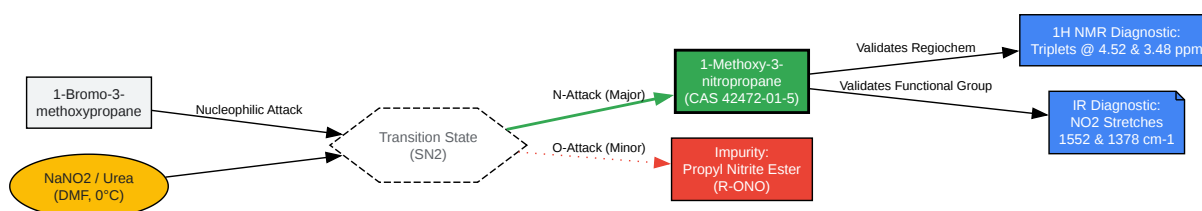
Ionization: Electron Impact (70 eV)

- Molecular Ion ( ):  $m/z$  119 (Weak/Absent, typical for aliphatic nitro compounds).
- Base Peak:  $m/z$  45 ( ).
- Diagnostic Fragments:

- m/z 73 ( ): Loss of the nitro group.
- m/z 60 ( ): McLafferty-type rearrangement or cleavage.
- m/z 41 ( ): Propyl cation series.

## Structural & Synthetic Logic Visualization

The following diagram illustrates the synthesis pathway and the critical spectroscopic fragmentation logic used to validate the structure.



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Caption: Synthesis pathway via Kornblum reaction distinguishing N-alkylation (Target) from O-alkylation (Impurity), validated by NMR/IR markers.

## References

- Kornblum, N., et al. (1956). "The Reaction of Alkyl Halides with Sodium Nitrite." *Journal of the American Chemical Society*, 78(7), 1497-1501.
- Sigma-Aldrich. (2024). "Product Specification: **1-Methoxy-3-nitropropane** (CAS 42472-01-5)."[2]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative text for Nitro/Ether shift increments).
- NIST Chemistry WebBook. "Nitroalkane and Ether Mass Spectral Patterns."

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## Sources

- [1. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [2. 1-Methoxy-3-nitropropane \(1 x 1 g\) | Reagentia \[reagentia.eu\]](#)
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